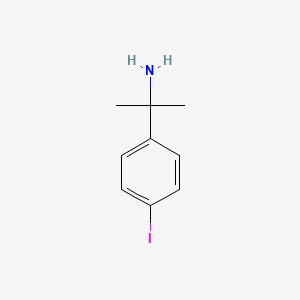
2-(4-Iodophenyl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Iodophenyl)propan-2-amine is an organic compound that belongs to the class of substituted amphetamines It is characterized by the presence of an iodine atom attached to the phenyl ring, which is further connected to a propan-2-amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodophenyl)propan-2-amine typically involves the iodination of a precursor compound, such as phenylpropan-2-amine. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the phenyl ring in the presence of an oxidizing agent like iodic acid or iodine monochloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Iodophenyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of deiodinated amines.
Substitution: Formation of azido or thiolated derivatives.
Applications De Recherche Scientifique
2-(4-Iodophenyl)propan-2-amine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various substituted amphetamines and other organic compounds.
Biology: Employed in the study of neurotransmitter systems, particularly serotonin receptors.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of fluorescent probes for imaging applications
Mécanisme D'action
The mechanism of action of 2-(4-Iodophenyl)propan-2-amine involves its interaction with serotonin receptors, particularly the 5-HT2A, 5-HT2B, and 5-HT2C subtypes. It acts as an agonist, binding to these receptors and modulating their activity. This interaction leads to various physiological effects, including alterations in mood, perception, and cognition .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethoxy-4-iodoamphetamine (DOI): A closely related compound with similar structural features and pharmacological properties.
4-Bromo-2,5-dimethoxyphenethylamine: Another substituted amphetamine with comparable effects on serotonin receptors
Uniqueness
2-(4-Iodophenyl)propan-2-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its iodine atom enhances its binding affinity and selectivity for certain serotonin receptor subtypes, making it a valuable tool in neuroscience research .
Propriétés
Formule moléculaire |
C9H12IN |
|---|---|
Poids moléculaire |
261.10 g/mol |
Nom IUPAC |
2-(4-iodophenyl)propan-2-amine |
InChI |
InChI=1S/C9H12IN/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6H,11H2,1-2H3 |
Clé InChI |
SUVILVWDBQTVDQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=C(C=C1)I)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



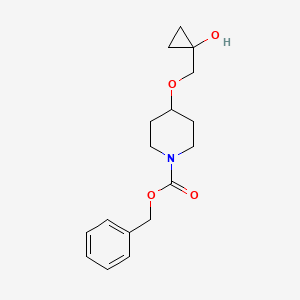


![Benzyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)carbamate](/img/structure/B13488418.png)
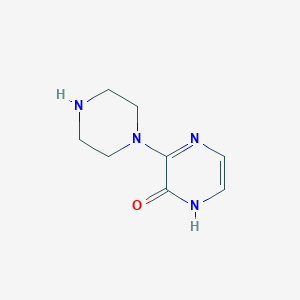
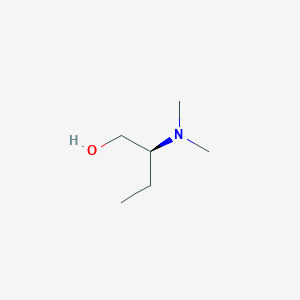
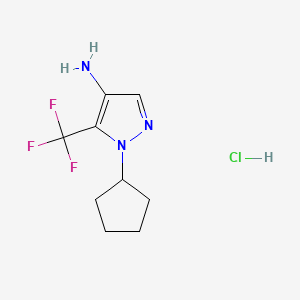
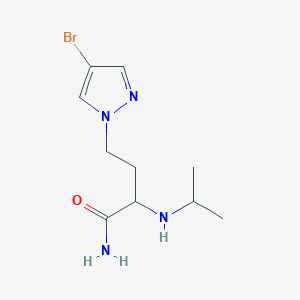
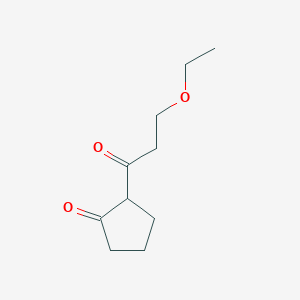

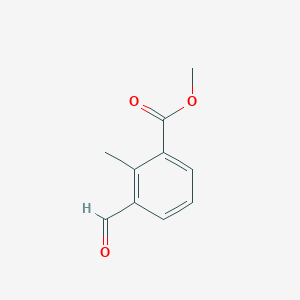
![Ethyl 3-(cyclopentylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13488448.png)
![N-[2-(N-methyl-3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide](/img/structure/B13488455.png)
